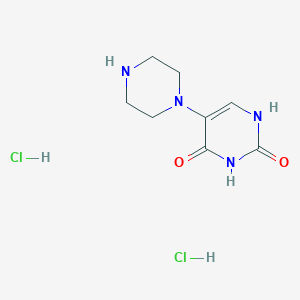
5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride
Vue d'ensemble
Description
5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N4O2 and its molecular weight is 269.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antioxidant, antidiabetic, and cytotoxic activities, supported by relevant data and case studies.
Antioxidant Activity
Research indicates that 5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant radical scavenging activity. The IC values for these compounds ranged from 6.261 µM to 2358 µM in various assays. For instance, a derivative with a fluoro substitution at the para position demonstrated an IC of 6.261 µM, indicating strong antioxidant potential .
Antidiabetic Activity
The compound also shows promising results in inhibiting alpha-amylase, an enzyme linked to carbohydrate digestion and diabetes management. The IC values for alpha-amylase inhibition were found to be between 6.539 µM and 11.27 µM across different derivatives . This suggests that modifications in the chemical structure can enhance biological activity against diabetes.
Cytotoxic Activity
Cytotoxicity assays conducted on HepG2 cell lines revealed IC values ranging from 5.351 µg/mL to 18.69 µg/mL for various derivatives of the compound . These results indicate potential applications in cancer treatment, warranting further investigation into the mechanisms of action.
Study on Derivatives
In a study evaluating multiple derivatives of the compound, it was found that specific substitutions significantly influenced biological activity. For example:
- Compound 5c (fluoro substitution): Best radical scavenging activity.
- Compound 5g : Notable cytotoxic effects against HepG2 cells.
These findings highlight the importance of structural modifications in enhancing therapeutic efficacy .
Molecular Docking Studies
Molecular docking studies have been employed to predict binding interactions between the compound and target enzymes involved in metabolic pathways. These studies suggest that structural features such as halogen substitutions play a crucial role in enhancing binding affinity and specificity .
Propriétés
IUPAC Name |
5-piperazin-1-yl-1H-pyrimidine-2,4-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.2ClH/c13-7-6(5-10-8(14)11-7)12-3-1-9-2-4-12;;/h5,9H,1-4H2,(H2,10,11,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAQSFKGHPXXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CNC(=O)NC2=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















